molecular formula C9H8F3NOS B12980712 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine

6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B12980712
M. Wt: 235.23 g/mol
InChI Key: AEPLPKZIQXCBBZ-UHFFFAOYSA-N
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Description

6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine is a compound that features a trifluoromethylthio group attached to a dihydrobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethylthio group into the dihydrobenzofuran ring. One common method is the use of trifluoromethylthiolation reagents, such as trifluoromethylthio chloride, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylthio-substituted benzofurans and related heterocycles, such as:

Uniqueness

What sets 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine apart from similar compounds is its specific combination of the trifluoromethylthio group and the dihydrobenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3NOS

Molecular Weight

235.23 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2

InChI Key

AEPLPKZIQXCBBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)SC(F)(F)F)N

Origin of Product

United States

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